4-[[5-(4-Methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]methyl]benzoic acid
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Overview
Description
The compound "4-[[5-(4-Methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]methyl]benzoic acid" is a derivative of thieno[2,3-d]pyrimidine, which is a scaffold known to possess a wide range of biological activities. Thieno[2,3-d]pyrimidines have been studied for their potential as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes that are critical for DNA synthesis and repair, making them targets for anticancer drugs . The methoxyphenyl group suggests potential for enhanced interactions with biological targets, possibly through increased lipophilicity or specific binding interactions.
Synthesis Analysis
The synthesis of related thieno[2,3-d]pyrimidine derivatives typically involves the formation of the pyrimidine ring followed by various functionalization reactions. For example, the synthesis of a potent dual inhibitor with a similar scaffold involved the conversion of an intermediate 2-amino-6-methylthieno[2,3-d]pyrimidin-4(3H)-one to a 5-bromo-substituted compound, followed by an Ullmann reaction to introduce various substituents . The classical analogue was synthesized by coupling a benzoic acid derivative with diethyl L-glutamate and subsequent saponification . This approach could potentially be adapted for the synthesis of the compound , with modifications to introduce the specific 4-methoxyphenyl and benzoic acid substituents.
Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidine derivatives is characterized by the presence of a fused thieno-pyrimidine ring system. The substituents on this core structure can significantly influence the molecular conformation and, consequently, the biological activity. For instance, the presence of a methoxy group on the phenyl ring can affect the electron distribution and the overall molecular geometry, which may be confirmed by spectroscopic techniques and density functional theory (DFT) calculations .
Chemical Reactions Analysis
Thieno[2,3-d]pyrimidine derivatives can undergo various chemical reactions, including alkylation, cyclization, and coupling reactions, to introduce different functional groups. These reactions are crucial for the diversification of the core structure and for optimizing biological activity. For example, the introduction of a methoxy group can be achieved through reactions with methylation agents, while the introduction of a benzoic acid moiety may involve coupling reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of thieno[2,3-d]pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by the nature and position of substituents on the core structure. The presence of a methoxy group can increase lipophilicity, potentially enhancing cell membrane permeability. The benzoic acid moiety may confer acidic properties and influence the compound's solubility profile. Spectroscopic techniques, such as NMR, UV-VIS, and IR, can be used to characterize these compounds and provide insights into their physical and chemical behavior .
Scientific Research Applications
Antimicrobial and Anti-inflammatory Applications
A study by Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized novel heterocyclic compounds derived from visnaginone and khellinone, demonstrating significant anti-inflammatory and analgesic properties. These compounds, related to the thieno[2,3-d]pyrimidin derivatives, were tested for their COX-1/COX-2 inhibitory activities, showing high selectivity indices and comparable inhibition of edema to standard drugs such as sodium diclofenac (Abu‐Hashem et al., 2020).
Antiviral Activity
Diaminopyrimidine derivatives, another related class, have been explored for their antiviral activities. Hocková et al. (2003) reported on the synthesis of 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, demonstrating marked inhibitory effects on retrovirus replication, which suggests potential applications in antiviral therapies (Hocková et al., 2003).
Anticancer Properties
The compound and its derivatives have shown promise in cancer research as well. Loidreau et al. (2020) focused on synthesizing bioisosteric analogues of MPC-6827, including thieno[3,2-d]pyrimidin-4-amines, for their antiproliferative activity against human colorectal cancer cell lines. Their findings indicated that specific derivatives exhibited inhibitory effects comparable to the anticancer agent MPC-6827, highlighting the potential of thieno[2,3-d]pyrimidin derivatives in cancer treatment (Loidreau et al., 2020).
Enzyme Inhibition
Gangjee et al. (2008) investigated thieno[2,3-d]pyrimidine antifolates targeting thymidylate synthase (TS) and dihydrofolate reductase (DHFR), crucial enzymes in nucleotide synthesis. Their research identified potent dual inhibitors, suggesting the therapeutic potential of these compounds in diseases where TS and DHFR are valid targets, such as cancer and infectious diseases (Gangjee et al., 2008).
Mechanism of Action
Thienopyrimidinones
The thieno[2,3-d]pyrimidin-4-one core is a key structural motif in a variety of biologically active compounds. Compounds with this core structure have been reported to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Methoxyphenyl Group
The presence of a methoxyphenyl group can significantly influence the lipophilicity of a compound, which in turn can affect its ability to cross cell membranes and interact with intracellular targets .
properties
IUPAC Name |
4-[[5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4S/c1-27-16-8-6-14(7-9-16)17-11-28-19-18(17)20(24)23(12-22-19)10-13-2-4-15(5-3-13)21(25)26/h2-9,11-12H,10H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBRGZWSPUDADO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC4=CC=C(C=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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